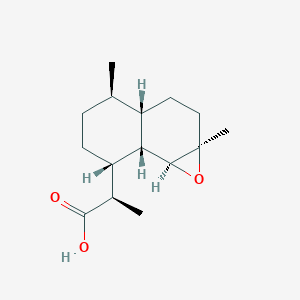

alpha-Epoxydihydroartemisinic acid

Description

Contextualization within Natural Product Chemistry and Sesquiterpenoids

Natural product chemistry, the study of chemical compounds derived from living organisms, has long been a cornerstone of drug discovery and development. Among the vast array of natural products, terpenoids, and specifically sesquiterpenoids, represent a large and structurally diverse class of molecules. Sesquiterpenoids are C15 compounds built from three isoprene (B109036) units and are known for their wide range of biological activities. These compounds are particularly abundant in the plant kingdom and contribute to the aromas, flavors, and defense mechanisms of many plants. The intricate biosynthetic pathways leading to the formation of these complex molecules are a subject of intense research, offering opportunities for both fundamental understanding and biotechnological applications.

Overview of Artemisia annua Sesquiterpenoid Metabolism

The plant Artemisia annua, also known as sweet wormwood, is a rich source of sesquiterpenoids, with artemisinin (B1665778) being the most famous and medicinally important example. nih.govnih.gov The biosynthesis of sesquiterpenoids in A. annua begins with the cyclization of farnesyl pyrophosphate (FPP) into various sesquiterpene skeletons. nih.gov This initial step is catalyzed by a variety of sesquiterpene synthases, which are considered rate-determining enzymes in these pathways. nih.gov The resulting hydrocarbon backbones then undergo a series of oxidative modifications, including hydroxylations, epoxidations, and rearrangements, to produce a diverse array of sesquiterpenoids. The phytochemistry of A. annua is dominated by these compounds, which are primarily synthesized and stored in glandular trichomes on the plant's surface. nih.govfao.org

Significance of alpha-Epoxydihydroartemisinic Acid in Artemisinin Biosynthetic Pathways

This compound holds a crucial position as an intermediate in the biosynthetic pathway of artemisinin, a potent antimalarial drug. nih.gov The biosynthesis of artemisinin is a complex process that involves multiple enzymatic and potentially non-enzymatic steps. nih.govnih.gov Dihydroartemisinic acid is a key precursor to artemisinin. nih.govrsc.org One of the proposed late-stage steps in the artemisinin biosynthetic pathway involves the epoxidation of dihydroartemisinic acid to form this compound. nih.gov This epoxide is then thought to undergo further transformations, ultimately leading to the formation of the unique 1,2,4-trioxane (B1259687) ring structure that is essential for artemisinin's antimalarial activity. nih.gov The precise sequence and nature of these final steps, whether they are entirely enzymatic or involve photochemical reactions, are still areas of active investigation. nih.gov

Current State of Academic Research on this compound

Current research on this compound is intrinsically linked to the broader effort to understand and optimize artemisinin production. Scientists are actively investigating the enzymes responsible for its formation and subsequent conversion in the biosynthetic pathway. The elucidation of these enzymatic steps is critical for metabolic engineering approaches aimed at increasing artemisinin yields in both the native plant and in microbial production systems. acs.orgnih.gov Chemo-enzymatic strategies are also being explored to efficiently synthesize artemisinin precursors like dihydroartemisinic acid, which could then be converted to artemisinin via intermediates such as this compound. acs.orgacs.org Furthermore, detailed mechanistic studies, often employing isotopically labeled precursors, are underway to definitively map the final steps of artemisinin biosynthesis, where this compound is a key player. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(1aR,3aS,4R,7R,7aS,7bS)-1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-8-4-5-11(9(2)14(16)17)12-10(8)6-7-15(3)13(12)18-15/h8-13H,4-7H2,1-3H3,(H,16,17)/t8-,9-,10+,11+,12+,13+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUVDMZCZGVCDC-KRIXLRNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1CCC3(C2O3)C)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CC[C@@]3([C@H]2O3)C)[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Metabolic Interconnections of Alpha Epoxydihydroartemisinic Acid

Elucidation of Precursor-Product Relationships in Artemisia annua

The biosynthesis of artemisinin (B1665778) is a complex process involving numerous intermediates. nih.govmdpi.com Within this intricate network, alpha-epoxydihydroartemisinic acid has been identified as a significant, albeit sometimes transient, component. nih.gov

Role as an Intermediate or Side Product in Artemisinin Biosynthesis

This compound is considered a derivative of dihydroartemisinic acid (DHAA), a direct precursor to artemisinin. lavierebelle.orgresearchgate.net Its presence has been noted in phytochemical analyses of Artemisia annua, particularly in high artemisinin-producing chemotypes. nih.gov The prevailing view is that the primary biosynthetic route to artemisinin proceeds through the autoxidation of DHAA. mdpi.comtdl.org However, the formation of this compound suggests an alternative or parallel pathway. It can be considered both an intermediate in a minor pathway and a side product of the main biosynthetic route.

Relationship with Dihydroartemisinic Acid and its Transformations

Dihydroartemisinic acid is the central precursor in the final stages of artemisinin biosynthesis. lavierebelle.orgresearchgate.nettdl.org The conversion of DHAA to artemisinin is a cascade reaction that can occur non-enzymatically. nih.govacs.org this compound arises from the epoxidation of the double bond within the DHAA molecule. This transformation represents a divergence from the main pathway leading to artemisinin. The close structural relationship between DHAA and this compound underscores the complex chemical environment within the glandular trichomes of Artemisia annua, where these transformations take place. maxapress.commaxapress.com

Enzymatic and Non-Enzymatic Conversion Mechanisms

The formation of this compound is a result of both controlled enzymatic processes and spontaneous chemical reactions within the plant.

Investigation of Enzymatic Steps in Epoxidation Reactions

While the primary conversion of DHAA to artemisinin is often considered non-enzymatic, the involvement of enzymes in the broader biosynthetic pathway is well-established. nih.gov Cytochrome P450 enzymes, for instance, are crucial for the oxidation steps leading to artemisinic acid. thieme-connect.com Although specific enzymes responsible for the epoxidation of DHAA to form this compound have not been definitively characterized, the potential for enzymatic catalysis in this step remains an area of active research. The presence of a diverse array of oxidative enzymes within Artemisia annua suggests that enzymatic epoxidation is a plausible mechanism.

Characterization of Spontaneous Autoxidation Pathways Leading to this compound

The spontaneous autoxidation of dihydroartemisinic acid is a key process in the formation of artemisinin. tdl.orgresearchgate.nethku.hk This process, which can be influenced by light, involves the reaction of DHAA with molecular oxygen. nih.govresearchgate.net It is proposed that this autoxidation can also lead to the formation of various oxidized derivatives, including this compound. lavierebelle.org The mechanism likely involves the formation of reactive oxygen species that can attack the double bond of DHAA, leading to epoxidation. This non-enzymatic pathway highlights the inherent reactivity of DHAA and its susceptibility to oxidation.

Genetic and Molecular Regulation of Biosynthesis in Plant Systems

The production of artemisinin and its precursors, including DHAA, is tightly regulated at the genetic level. maxapress.commaxapress.comnih.gov A number of transcription factors from various families, such as AP2/ERF, bHLH, MYB, and WRKY, have been identified as key regulators of the artemisinin biosynthetic pathway. maxapress.commaxapress.comnih.gov These transcription factors respond to various internal and external signals, including plant hormones like jasmonic acid and abscisic acid, to modulate the expression of biosynthetic genes. maxapress.comnih.gov

Gene Expression and Transcriptional Control Associated with Sesquiterpenoid Production

The biosynthesis of sesquiterpenoids, including the precursors to this compound, is tightly regulated at the transcriptional level. frontiersin.org. This control is primarily exerted by various families of transcription factors (TFs) that bind to specific cis-regulatory elements in the promoter regions of the biosynthetic genes, thereby activating or repressing their expression. maxapress.comresearchgate.net. This intricate regulatory network allows the plant to modulate the production of these specialized metabolites in response to developmental cues and environmental stimuli. frontiersin.orgnih.gov.

Several key transcription factor families have been identified as regulators of the artemisinin biosynthetic pathway:

APETALA2/Ethylene-Response Factors (AP2/ERF): Members of this family, such as AaERF1, AaERF2, and AaORA, are well-documented positive regulators. maxapress.comresearchgate.net. AaORA, which is specifically expressed in glandular trichomes, activates the expression of CYP71AV1 and DBR2. maxapress.comnih.gov. It does not act alone but forms a complex with TCP transcription factors (AaTCP14 or AaTCP15) to enhance their transactivation activity on target genes. maxapress.com.

Basic Helix-Loop-Helix (bHLH): The bHLH family contains both positive and negative regulators of the pathway. AaMYC2 is a well-known activator that positively regulates the expression of several key genes. frontiersin.org. In contrast, AabHLH2 and AabHLH3 have been identified as transcriptional repressors. frontiersin.org. These repressors function by competing with AaMYC2 for binding to the same DNA elements in the promoters of pathway genes, thereby providing a mechanism for fine-tuning metabolite production. frontiersin.org.

WRKY: The WRKY family of transcription factors also plays a significant role. AaWRKY1 was the first TF reported to control artemisinin biosynthesis and is induced by the plant hormone jasmonate (JA). maxapress.com. It directly binds to the promoters of ADS and CYP71AV1 to activate their expression. maxapress.com. Another member, AaGSW1, specifically activates CYP71AV1 and AaORA, further upregulating the pathway. maxapress.com.

The coordinated action of these transcription factors creates a complex regulatory network. For instance, cold stress has been shown to induce a transient increase in jasmonic acid synthesis, which in turn positively regulates the artemisinin pathway, leading to coordinated expression patterns of genes like ADS and DBR2 and those in the related phenylpropanoid pathway. nih.gov. This evidence suggests a highly integrated system of transcriptional control that ultimately governs the flux of metabolites through the pathway, dictating the amount of this compound and other intermediates available for conversion to artemisinin. nih.gov.

**Table 1: Key Transcription Factors in Sesquiterpenoid Production in *A. annua***

| Transcription Factor | Family | Target Gene(s) | Function | Reference(s) |

|---|---|---|---|---|

| AaMYC2 | bHLH | Multiple pathway genes | Positive Regulator | frontiersin.org |

| AabHLH2 / AabHLH3 | bHLH | Competes with AaMYC2 | Negative Regulator | frontiersin.org |

| AaORA | AP2/ERF | CYP71AV1, DBR2, ALDH1 | Positive Regulator | maxapress.comnih.gov |

| AaERF1 / AaERF2 | AP2/ERF | ADS, CYP71AV1 | Positive Regulator | researchgate.net |

| AaWRKY1 | WRKY | ADS, CYP71AV1 | Positive Regulator | maxapress.com |

| AaGSW1 | WRKY | CYP71AV1, AaORA | Positive Regulator | maxapress.com |

Metabolic Engineering Approaches for Modulating Sesquiterpenoid Pathways

The low natural abundance of artemisinin (0.1%–1% dry weight) in A. annua has driven extensive research into metabolic engineering strategies to enhance its production. maxapress.commaxapress.com. These approaches aim to increase the metabolic flux towards artemisinin by manipulating the expression of genes within its biosynthetic pathway or in competing pathways. nih.govmaxapress.com. An increased flux towards the final product inherently requires an increase in the synthesis of all its precursors, including this compound.

Key strategies employed for this purpose include:

Overexpression of Key Biosynthetic Enzymes: A common strategy is to overexpress the genes encoding rate-limiting enzymes to overcome bottlenecks in the pathway. maxapress.com.

Overexpression of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), a rate-limiting enzyme in the upstream MVA pathway, has been shown to increase artemisinin production. nih.govmaxapress.com.

Co-overexpression of multiple pathway genes has proven particularly effective. For example, simultaneously overexpressing HMGR and ADS resulted in up to a 7.65-fold increase in artemisinin content. maxapress.com. Similarly, co-expressing FPS, CYP71AV1, and CPR led to a 2.6-fold increase in artemisinin levels. maxapress.com.

Repression of Competing Metabolic Pathways: Farnesyl diphosphate (B83284) (FPP) is a precursor not only for artemisinin but also for other compounds like sterols and other sesquiterpenes. maxapress.commaxapress.com. Blocking these competing branches can redirect FPP towards artemisinin synthesis.

Squalene synthase (SQS) is the key enzyme that diverts FPP to sterol biosynthesis. Suppressing the expression of the SQS gene using antisense technology resulted in a 71% increase in artemisinin production. maxapress.commaxapress.com.

Similarly, repressing the gene for β-caryophyllene synthase (CPS), which converts FPP to β-caryophyllene, led to a 77% increase in artemisinin content. maxapress.com.

**Table 2: Examples of Metabolic Engineering Strategies in *A. annua***

| Strategy | Gene(s) Manipulated | Method | Result | Reference(s) |

|---|---|---|---|---|

| Overexpression | HMGR & ADS | Co-overexpression | Up to 7.65-fold increase in artemisinin | maxapress.com |

| Overexpression | FPS, CYP71AV1, CPR | Co-overexpression | 2.6-fold increase in artemisinin | maxapress.com |

| Repression | SQS (Squalene synthase) | Antisense suppression | 71% increase in artemisinin | maxapress.commaxapress.com |

| Repression | CPS (β-caryophyllene synthase) | Repression | 77% increase in artemisinin | maxapress.com |

Chemical Synthesis and Derivatization Strategies for Alpha Epoxydihydroartemisinic Acid

Total Synthesis Approaches to alpha-Epoxydihydroartemisinic Acid

The complete chemical synthesis of this compound from simple, achiral starting materials presents a formidable challenge due to the molecule's complex and stereochemically rich structure.

Stereoselective and Regioselective Synthesis Methodologies

Achieving the correct stereochemistry and regiochemistry is paramount in the total synthesis of this compound. The molecule contains several chiral centers, and its biological activity is highly dependent on their specific arrangement.

Key strategies often involve:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. nih.gov This can include enantioselective epoxidations to install the oxirane ring with the correct orientation. nih.govnih.gov

Chiral Pool Synthesis: Utilizing readily available chiral natural products as starting materials to introduce the desired stereochemistry.

Substrate Control: Designing synthetic intermediates where the existing stereocenters direct the stereochemical course of subsequent reactions.

Regioselectivity, the control of where a chemical reaction occurs on a molecule with multiple reactive sites, is also critical. For instance, in the epoxidation step, it is crucial to selectively oxidize the correct double bond within a precursor molecule that may contain several. nih.gov Methodologies like directed epoxidation, where a nearby functional group guides the reagent to a specific double bond, are often employed.

Semisynthesis Strategies from Natural Precursors

Semisynthesis, which starts from a readily available natural product that is structurally related to the target molecule, is currently the most practical and widely used approach for producing artemisinin (B1665778) and its precursors.

Conversion of Dihydroartemisinic Acid to this compound

Dihydroartemisinic acid (DHAA) is the direct biosynthetic precursor to artemisinin and can be produced in large quantities through fermentation of engineered yeast. nih.gov The conversion of DHAA to this compound is a key step in the semisynthetic production of artemisinin.

This conversion typically involves the following steps:

Enolate Formation: Treatment of DHAA with a base to form the corresponding enolate.

Oxygenation: Reaction of the enolate with an oxygen source, often singlet oxygen generated photochemically, to introduce the hydroperoxy group. nih.gov

Epoxidation: The hydroperoxy intermediate can then rearrange to form the alpha-epoxide.

A significant breakthrough in this area was the development of a one-pot photochemical process that converts DHAA to artemisinin, with this compound as a key intermediate.

Optimization of Reaction Conditions for Enhanced Yields

Maximizing the yield of this compound from DHAA is crucial for the economic viability of semisynthetic artemisinin production. Research in this area focuses on optimizing various reaction parameters.

| Parameter | Description |

| Solvent | The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates. |

| Temperature | Controlling the reaction temperature is critical for maximizing the desired product and minimizing side reactions. |

| Photosensitizer | In photochemical processes, the selection of the appropriate photosensitizer and its concentration are key to efficiently generating singlet oxygen. nih.gov |

| Reaction Time | Optimizing the reaction time ensures complete conversion of the starting material without degradation of the product. |

Recent advancements have also explored enzymatic approaches. For example, a dihydroartemisinic acid dehydrogenase has been identified that can catalyze the conversion of artemisinic acid to DHAA, which can then be converted to the target epoxide. nih.govnih.gov Site-directed mutagenesis of this enzyme has led to variants with significantly enhanced catalytic efficiency. nih.gov

Rational Design and Synthesis of Structural Analogs and Derivatives for Research Probes

To better understand the biological activity and mechanism of action of this compound and its downstream product, artemisinin, researchers design and synthesize structural analogs and derivatives. nih.gov These molecules serve as valuable research probes.

By systematically modifying different parts of the this compound scaffold, scientists can investigate:

Structure-Activity Relationships (SAR): Identifying which functional groups are essential for biological activity.

Mechanism of Action: Probes with reporter tags (e.g., fluorescent dyes or biotin) can be used to identify the cellular targets of the compound.

Metabolic Stability: Modifying metabolically labile sites can lead to analogs with improved pharmacokinetic properties.

The synthesis of these analogs often employs similar strategies to those used in the total and semisynthesis of the natural product, but with modifications to introduce the desired structural changes. nih.gov This rational design approach is a powerful tool for developing new and more effective antimalarial agents.

Synthesis of Isotopically Labeled Analogs for Mechanistic Studies

The elucidation of complex biosynthetic pathways and mechanisms of action relies heavily on the use of isotopically labeled molecules. In the context of artemisinin and its precursors, such as dihydroartemisinic acid (DHAA), the synthesis of labeled analogs has been instrumental. While direct synthesis of isotopically labeled α-epoxydihydroartemisinic acid is not extensively documented, the strategies employed for its immediate precursor, DHAA, provide a clear blueprint for how such labeling could be achieved.

The primary focus of isotopic labeling in this area has been to understand the conversion of DHAA to artemisinin, a process in which α-epoxydihydroartemisinic acid is a key intermediate. Mechanistic studies have utilized deuterium (B1214612) (²H), carbon-13 (¹³C), and tritium (B154650) (³H) labeled compounds to probe reaction pathways and kinetic isotope effects. nih.govnih.govnih.gov

Deuterium Labeling

The synthesis of regioselectively polydeuterated DHAA isotopologues has been a key strategy. nih.gov For instance, [15,15,15-²H₃]-dihydroartemisinic acid has been synthesized to investigate the mechanism of endoperoxide formation. nih.gov The synthesis of such analogs allows for the study of kinetic isotope effects, which can reveal the rate-determining steps in a reaction sequence. Studies using dideuterated and trideuterated DHAA isotopologues at positions C3 and C15 showed a slower conversion rate to artemisinin compared to the non-deuterated compound, indicating a kinetic isotope effect in the initial ene reaction (kH/kD ≈ 2-3). nih.gov This suggests that C-H bond cleavage at these positions is involved in the rate-limiting step of the endoperoxide formation.

A common method for introducing deuterium is through the reduction of a suitable precursor with a deuterated reducing agent. For example, the synthesis of C-12 deuterated deoxoartemisinin (B1224473) was achieved by the direct reduction of the carbonyl group of artemisinin using sodium borodeuteride (NaBD₄). nih.gov A similar strategy could be envisioned for the synthesis of labeled α-epoxydihydroartemisinic acid precursors.

| Isotopically Labeled Analog | Isotope | Labeled Position(s) | Application | Reference |

| Dihydroartemisinic acid isotopologues | ²H | C3, C15 | Mechanistic studies of endoperoxide formation | nih.govnih.gov |

| [15,15,15-²H₃]-Dihydroartemisinic acid | ²H | C15 | Determination of the mechanism of endoperoxide formation | nih.gov |

| 12-deuterated deoxoartemisinin | ²H | C12 | Mechanistic binding studies | nih.gov |

Carbon-13 and Tritium Labeling

Carbon-13 and tritium labeling have also been employed to trace the metabolic fate of artemisinin and its precursors. The synthesis of [15-(CH₃)-¹³C-²H]-dihydroartemisinic acid, [15-(CH₃)-²H]-dihydroartemisinic acid, and [15-(CH₃)-¹³C]-dihydroartemisinic acid has been achieved through a reconstructive synthesis from artemisinin itself. reading.ac.uk These labeled compounds are designed for use in biosynthetic experiments to determine the origins of artemisinin and other sesquiterpenes in Artemisia annua. reading.ac.uk

Tritium labeling offers the advantage of high sensitivity for detection in biological systems. mdpi.com The synthesis of tritiated deoxoartemisinin was accomplished by reduction of artemisinin's carbonyl group with sodium borotritide (NaBT₄), intended for incubation with Plasmodium falciparum proteins to study binding mechanisms. nih.gov Metal-catalyzed hydrogen isotope exchange (HIE) represents a more direct method for tritium labeling, where hydrogen atoms are exchanged with tritium gas or tritiated water in the presence of a metal catalyst, often an iridium or rhodium complex. mdpi.comacs.org This late-stage labeling approach could potentially be applied to α-epoxydihydroartemisinic acid or its precursors.

Targeted Derivatization for Biochemical Investigations

To investigate the biological targets and mechanism of action of α-epoxydihydroartemisinic acid, targeted derivatization strategies are employed to create chemical probes. These probes are designed to retain the core pharmacophore of the parent molecule while incorporating a reporter tag (e.g., a fluorophore or an affinity handle) or a reactive group for covalent modification of biological targets.

Activity-Based Protein Profiling (ABPP) Probes

A powerful approach for identifying the molecular targets of a bioactive compound is activity-based protein profiling (ABPP). This technique utilizes activity-based probes (ABPs) that mimic the parent compound but also contain a reactive "warhead" and a reporter tag. For artemisinin and its derivatives, ABPs have been developed to identify parasite proteins that are alkylated by the drug. pnas.orgelsevierpure.comnih.gov These probes typically incorporate the endoperoxide scaffold of artemisinin as the reactive element and an alkyne or azide (B81097) group for subsequent "click chemistry" ligation to a reporter molecule. pnas.org

While specific ABPs for α-epoxydihydroartemisinic acid have not been detailed, the design principles from artemisinin-based probes are directly applicable. A hypothetical ABP for α-epoxydihydroartemisinic acid would feature:

The core α-epoxydihydroartemisinic acid structure to ensure target recognition.

A reactive group, potentially leveraging the epoxide moiety or another synthetically introduced electrophile, to covalently bind to target proteins.

A reporter tag, such as an alkyne or azide, for visualization or enrichment of target proteins via click chemistry.

Studies using artemisinin-based ABPs have successfully identified a range of protein targets in Plasmodium falciparum, including those involved in glycolysis, hemoglobin degradation, antioxidant defense, and protein synthesis. elsevierpure.comnih.gov

Photoaffinity Probes

Another strategy involves the use of photoaffinity probes. These probes are chemically inert until activated by UV light, at which point they form a highly reactive species that can covalently crosslink to nearby molecules, including both covalent and non-covalent binding partners. nih.gov An artemisinin photoaffinity probe (APP) has been developed equipped with a diazirine photoactive group and an alkyne reporter. nih.gov This approach has revealed that artemisinin can interact with a multitude of parasite proteins through both covalent and non-covalent mechanisms, interfering with pathways such as protein synthesis, glycolysis, and oxidative homeostasis. nih.gov A similar photoaffinity probe could be synthesized from α-epoxydihydroartemisinic acid to map its protein interaction landscape.

Derivatization for Structure-Activity Relationship Studies

Derivatization is also crucial for exploring structure-activity relationships (SAR). By systematically modifying different positions of the parent molecule, researchers can identify which functional groups are essential for biological activity. For instance, artemisinic acid has been modified at the C-3 and C-13 positions to generate a library of analogs. nih.gov These derivatives were then tested for their antimalarial activity, revealing that only certain modifications retained potency comparable to artemisinin. nih.gov Similar derivatization of α-epoxydihydroartemisinic acid, for example, by opening the epoxide ring with various nucleophiles or modifying the carboxylic acid, would provide valuable insights into its SAR. The carboxylic acid group itself can be converted to esters, amides, or other functionalities to probe its role in target binding and biological activity. thermofisher.com

| Derivatization Strategy | Probe/Derivative Type | Purpose | Key Features | Reference |

| Activity-Based Protein Profiling | Activity-Based Probe (ABP) | Covalent target identification | Endoperoxide warhead, alkyne/azide tag | pnas.orgelsevierpure.comnih.govpnas.org |

| Photoaffinity Labeling | Photoaffinity Probe | Covalent and non-covalent target identification | Diazirine photoactive group, alkyne tag | nih.gov |

| Structure-Activity Relationship | Chemical Analogs | Elucidate functional group importance | Systematic modification at various positions (e.g., C-3, C-13) | nih.gov |

| Carboxylic Acid Modification | Esters, Amides | Investigate role of the carboxyl group | Conversion to various functional groups | thermofisher.com |

Advanced Analytical Methodologies for Alpha Epoxydihydroartemisinic Acid Research

Chromatographic Techniques for Separation and Isolation from Biological Matrices

Chromatography is a fundamental tool for isolating alpha-epoxydihydroartemisinic acid from the myriad of other compounds present in its natural source. The choice of chromatographic technique is dictated by the physicochemical properties of the compound and the nature of the biological matrix.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound and related compounds. nih.gov The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

A common approach involves reversed-phase HPLC, where a nonpolar stationary phase, such as C18, is used in conjunction with a polar mobile phase. researchgate.net For instance, a mobile phase consisting of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like formic or phosphoric acid to improve peak shape, has been successfully employed. researchgate.net Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition is varied during the analysis, can be used to achieve the desired separation. researchgate.net

Detection is a critical aspect of HPLC analysis. While this compound lacks a strong chromophore for UV detection, this method can still be utilized. More sensitive and specific detection can be achieved with an Evaporative Light Scattering Detector (ELSD), which is well-suited for non-volatile compounds like this compound. nih.govnih.gov

| Parameter | Typical Conditions | Source |

| Stationary Phase | Reversed-phase C18 | researchgate.net |

| Mobile Phase | Acetonitrile and water (often with formic or phosphoric acid) | researchgate.net |

| Elution | Isocratic or Gradient | researchgate.net |

| Detector | UV, Evaporative Light Scattering Detector (ELSD) | nih.govnih.gov |

Gas Chromatography (GC) with Advanced Detection for Volatile Derivatives

Gas Chromatography (GC) is another powerful technique for the analysis of artemisinin (B1665778) and its precursors. nih.gov However, due to the low volatility of this compound, derivatization is often necessary to convert it into a more volatile form suitable for GC analysis. nih.gov

The most common derivatization technique is silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. Once derivatized, the compound can be separated on a capillary column, such as a DB-5MS, which has a nonpolar stationary phase. sci-hub.st

For detection, a Flame Ionization Detector (FID) can be used, offering good sensitivity. nih.gov However, for more definitive identification, a Mass Spectrometer (MS) is the detector of choice. sci-hub.strug.nl GC-MS provides not only retention time data but also a mass spectrum, which serves as a molecular fingerprint for the compound. rug.nl

Spectroscopic Techniques for Structural Elucidation and Relative Quantification

Spectroscopic techniques are indispensable for confirming the chemical structure of isolated compounds and for their quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. By analyzing the interactions of atomic nuclei in a magnetic field, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS) for Identification and Metabolomic Profiling

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. sci-hub.st When coupled with a separation technique like GC or LC, it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. nih.govsci-hub.st

In the context of this compound research, MS is used to confirm the identity of the isolated compound by comparing its mass spectrum with that of a known standard or by interpreting the fragmentation pattern. sci-hub.st The fragmentation pattern provides valuable structural information. Furthermore, LC-MS/MS, a technique involving two stages of mass analysis, is increasingly used in metabolomic profiling to identify and quantify a wide range of metabolites, including artemisinin precursors, in biological samples. nih.govnih.gov

Hyphenated Techniques for Comprehensive Analysis of Complex Samples

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer the most comprehensive approach for analyzing complex samples like plant extracts. nih.govsaspublishers.com

The most common and powerful hyphenated techniques in this field are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govsci-hub.st

GC-MS: As mentioned earlier, GC-MS is ideal for the analysis of volatile compounds or those that can be made volatile through derivatization. rug.nl It provides excellent separation and definitive identification based on both retention time and mass spectral data. sci-hub.strug.nl

LC-MS: LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. sci-hub.stsaspublishers.com It combines the superior separation capabilities of HPLC for complex mixtures with the high sensitivity and specificity of MS detection. sci-hub.st LC-MS and its tandem version, LC-MS/MS, are the state-of-the-art for metabolomic studies of Artemisia annua, enabling the simultaneous analysis of a wide array of compounds and providing insights into the biosynthetic pathways of artemisinin. sci-hub.stnih.gov

| Technique | Separation Method | Detection Method | Application in this compound Research | Source |

| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile derivatives, identification based on retention time and mass spectrum. | sci-hub.strug.nl |

| LC-MS | Liquid Chromatography | Mass Spectrometry | Analysis of non-volatile compounds, identification and quantification in complex mixtures, metabolomic profiling. | sci-hub.stsaspublishers.com |

UPLC-Q-TOF-MS/MS Applications in Metabolomics

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) stands as a premier technology for untargeted metabolomics studies of Artemisia annua. This high-resolution analytical platform is adept at separating and identifying a wide array of secondary metabolites within a complex plant extract. In the context of this compound research, UPLC-Q-TOF-MS/MS is employed for comprehensive phytochemical analysis, allowing for the characterization of numerous natural products. nih.gov

The methodology involves the rapid separation of compounds in the liquid phase under high pressure, followed by their ionization and detection based on their mass-to-charge ratio with high accuracy. The tandem mass spectrometry (MS/MS) capability allows for the fragmentation of selected ions, providing structural information that aids in the confident identification of compounds.

Research on different chemotypes of Artemisia annua, such as high-artemisinin producing (HAP) and low-artemisinin producing (LAP) varieties, has utilized UPLC-Q-TOF-MS/MS to delineate their distinct metabolic profiles. nih.govresearchgate.net In these studies, this compound has been identified as one of the many sesquiterpenoids that differ in concentration between the chemotypes. nih.gov This powerful technique enables a holistic view of the plant's metabolome, revealing significant variations in terpenoid profiles and the expression of related genes. nih.govresearchgate.net

A discovery-based metabolomic approach using UPLC-Q-TOF-MS/MS on various Artemisia annua extracts has led to the identification of dozens of sesquiterpenoids and flavonoids. mdpi.comnih.gov While not always the primary focus, the inclusion of this compound in these broad analyses underscores the utility of this method for its detection and relative quantification within a complex mixture.

Table 1: Sesquiterpenoids Identified in Artemisia annua Chemotypes by Advanced Mass Spectrometry Techniques

| Compound | High-Artemisinin Producing (HAP) Chemotype | Low-Artemisinin Producing (LAP) Chemotype |

| Artemisinin | High | Low |

| Dihydroartemisinic acid | High | Low |

| This compound | Present | Present |

| Dihydro-epi-deoxyarteannuin B | High | Low |

| Artemisinic acid | Low | High |

| Arteannuin B | Low | High |

| Epi-deoxyarteannuin B | Low | High |

Source: Data compiled from Brown (2018). nih.gov

GC-MS for Sesquiterpenoid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the profiling of volatile and semi-volatile compounds, making it highly suitable for the analysis of sesquiterpenoids in Artemisia annua. rug.nl This method involves the separation of compounds in a gaseous mobile phase, followed by their detection and identification by mass spectrometry. For many sesquiterpenoids, a derivatization step may be necessary to increase their volatility and thermal stability, allowing them to be amenable to GC analysis.

GC-MS has been instrumental in the qualitative and quantitative analysis of essential oils and extracts from Artemisia annua, identifying a wide range of sesquiterpenoids. researchgate.netnih.gov The technique's high resolving power and the availability of extensive mass spectral libraries contribute to its effectiveness in identifying known compounds and tentatively identifying novel ones.

In the specific context of artemisinin and its precursors, including compounds structurally related to this compound, GC-MS provides a robust method for their analysis. rug.nl Research has demonstrated the use of GC-MS to profile the sesquiterpenoid fractions of Artemisia annua, which is crucial for understanding the biosynthetic pathways and for the quality control of plant material and extracts. researchgate.net While direct analysis of this compound by GC-MS might require derivatization due to the presence of a carboxylic acid group, the technique is well-established for analyzing the broader sesquiterpenoid profile of the plant.

Table 2: Major Sesquiterpenoids in Artemisia annua Amenable to GC-MS Analysis

| Compound | Compound Type |

| Artemisinin | Sesquiterpene Lactone Endoperoxide |

| Arteannuin B | Sesquiterpene Lactone |

| Artemisinic acid | Sesquiterpene Acid |

| Dihydroartemisinic acid | Sesquiterpene Acid |

| Camphor | Monoterpene |

| Camphene | Monoterpene |

| Germacrene D | Sesquiterpene |

| β-Caryophyllene | Sesquiterpene |

Source: Compiled from various studies on the GC-MS analysis of Artemisia annua. rug.nlresearchgate.netnih.gov

Mechanistic Investigations of Alpha Epoxydihydroartemisinic Acid Transformations

Reaction Mechanism Studies of Epoxide Formation and Ring Opening

The formation of the epoxide ring in alpha-epoxydihydroartemisinic acid from its precursor, dihydroartemisinic acid, is a critical transformation that can proceed through both enzymatic and non-enzymatic routes.

The non-enzymatic pathway is believed to involve a photo-oxidative process. In the presence of light and a photosensitizer, molecular oxygen can be converted to singlet oxygen, a highly reactive form of oxygen. This singlet oxygen can then react with the double bond of dihydroartemisinic acid to form an allylic hydroperoxide. It has been proposed that this hydroperoxide can then rearrange to form the more stable epoxide, although the precise mechanism of this transformation is still under investigation.

Enzymatically, the epoxidation is likely catalyzed by cytochrome P450 monooxygenases. These enzymes are known to be involved in the oxidation of various substrates in biological systems. In the context of artemisinin (B1665778) biosynthesis, the enzyme CYP71AV1 has been identified as being responsible for the oxidation of amorpha-4,11-diene, an earlier precursor in the pathway. nih.gov It is plausible that a similar cytochrome P450 enzyme is involved in the direct epoxidation of dihydroartemisinic acid or the conversion of the allylic hydroperoxide to the epoxide.

The ring-opening of the epoxide is a crucial subsequent step that leads to the diversification of the sesquiterpenoid structures. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the epoxide oxygen is first protonated, which makes it a better leaving group. A nucleophile can then attack one of the epoxide carbons, leading to the opening of the ring. The regioselectivity of this attack depends on the substitution pattern of the epoxide. In the case of this compound, the attack is likely to occur at the more substituted carbon due to the stabilization of the partial positive charge that develops in the transition state. This results in the formation of a trans-diol.

In a basic environment, the ring-opening occurs via an SN2 mechanism, where a strong nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon.

Role of Oxidative Processes in the Metabolic Fate of Sesquiterpenoids

Oxidative processes are fundamental to the metabolic fate of sesquiterpenoids, leading to a vast array of structurally diverse and biologically active compounds. The transformation of dihydroartemisinic acid is a prime example of this. The initial oxidation to form either the allylic hydroperoxide or the epoxide is a gateway to a cascade of further reactions.

The presence of the epoxide ring in this compound introduces a point of high reactivity, making it susceptible to various nucleophilic attacks and rearrangements. This reactivity is central to its role in the biosynthesis of other sesquiterpenoids. The ring-opening of the epoxide can lead to the formation of diols, which can then be further oxidized or cyclized to form different classes of sesquiterpenoid lactones.

Studies have shown that the conversion of dihydroartemisinic acid to artemisinin can proceed non-enzymatically through a series of oxidative steps initiated by singlet oxygen. acs.org This suggests that oxidative stress within the plant cells could play a significant role in the bioconversion of sesquiterpenoids.

Investigation of Intermediacy in Complex Sesquiterpenoid Bioconversions

The role of this compound as an intermediate in the complex bioconversion of sesquiterpenoids, particularly in the biosynthesis of artemisinin, is an area of active research. While dihydroartemisinic acid is established as a direct precursor to artemisinin, the exact sequence of oxidative steps remains a topic of debate.

Some studies suggest that the formation of an allylic hydroperoxide from dihydroartemisinic acid is the key initial step, which then undergoes a series of rearrangements and cyclizations to form the characteristic endoperoxide bridge of artemisinin. acs.org In this proposed pathway, this compound could be a side product or an alternative intermediate.

Conversely, other research indicates that the biosynthetic pathway from dihydroartemisinic acid to artemisinin may be enzyme-mediated, at least in part. nih.gov In such a scenario, this compound could be a specific, enzyme-generated intermediate that is channeled towards the synthesis of other sesquiterpenoids or even artemisinin itself through a distinct pathway. The administration of dihydroartemisinic acid to cultured cells of Artemisia annua has been shown to result in the production of artemisinin and other related compounds, even in the dark, suggesting an enzymatic process. nih.gov

The elucidation of the precise role of this compound requires further detailed mechanistic studies, including isotopic labeling experiments and the characterization of the enzymes involved in its formation and subsequent transformations.

Future Directions and Emerging Research Avenues for Alpha Epoxydihydroartemisinic Acid

Exploration of Unidentified Biosynthetic Branches and Novel Metabolites

The established biosynthetic route to artemisinin (B1665778) from farnesyl pyrophosphate (FPP) involves a series of enzymatic transformations. nih.govoup.com FPP is first cyclized to amorpha-4,11-diene, which then undergoes oxidation to form artemisinic alcohol, artemisinic aldehyde, and artemisinic acid. oup.com A key branching point occurs at artemisinic aldehyde, which can be reduced to dihydroartemisinic aldehyde and subsequently oxidized to dihydroartemisinic acid, the direct precursor of artemisinin. oup.comnih.gov It is from dihydroartemisinic acid that alpha-epoxydihydroartemisinic acid is thought to be formed, leading to artemisinin.

However, the metabolic landscape within Artemisia annua is complex, with the potential for numerous, yet undiscovered, biosynthetic offshoots. Future research will likely focus on identifying enzymes that may convert this compound into novel, biologically active metabolites other than artemisinin. The presence of a diverse array of sesquiterpenoids in A. annua suggests that the metabolic network is intricate and not fully elucidated. nih.govfrontiersin.org Investigating the substrate promiscuity of enzymes within the artemisinin pathway could reveal alternative metabolic fates for this compound.

Table 1: Key Intermediates in the Artemisinin Biosynthetic Pathway

| Compound Name | Role in Pathway |

| Farnesyl pyrophosphate (FPP) | Initial precursor for sesquiterpene synthesis. nih.gov |

| Amorpha-4,11-diene | The first committed intermediate in artemisinin biosynthesis. oup.com |

| Artemisinic acid | An intermediate that can be a precursor to arteannuin B. oup.com |

| Dihydroartemisinic acid | The direct precursor to artemisinin. oup.com |

| This compound | A key intermediate formed from dihydroartemisinic acid. |

Development of Advanced Synthetic Methodologies for Accessing Challenging Analogs

The development of novel artemisinin analogs with improved therapeutic properties remains a significant goal in medicinal chemistry. oup.comdoi.org While much of the focus has been on modifying artemisinin itself, the synthesis of analogs starting from earlier intermediates like this compound presents a promising strategy. Accessing a diverse range of structurally unique analogs is crucial for exploring the chemical space around the artemisinin pharmacophore. oup.com

Future research will necessitate the development of advanced synthetic methodologies to create challenging analogs of this compound. This includes chemoenzymatic strategies that combine the selectivity of enzymes with the versatility of chemical synthesis. google.com For instance, engineered cytochrome P450 monooxygenases could be employed to introduce functional groups at specific positions on the this compound backbone, which can then be further modified chemically. google.com The creation of skeletal diversity through techniques like late-stage C-H functionalization will also be instrumental in generating novel analogs with potentially enhanced activity or altered pharmacological profiles. oup.com

Integrative Omics Approaches in Artemisia annua to Elucidate Metabolic Networks

The application of integrative "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our understanding of plant secondary metabolism. oup.comthieme-connect.commdpi.com In the context of Artemisia annua, these approaches have been instrumental in identifying genes and regulatory factors involved in artemisinin biosynthesis. nih.govmaxapress.com

Future research will leverage these powerful tools to specifically dissect the metabolic network surrounding this compound. By correlating gene expression profiles with metabolite accumulation patterns in different tissues and developmental stages of A. annua, researchers can identify candidate genes encoding the enzymes responsible for the formation and subsequent conversion of this compound. nih.govoup.com Integrated multi-omics analysis of A. annua mutants or elicited cell cultures can provide a comprehensive view of the transcriptional and metabolic reprogramming that influences the flux through this specific point in the pathway. oup.comtomsbiolab.com This systems-level understanding is crucial for developing targeted metabolic engineering strategies to enhance the production of artemisinin or novel, valuable derivatives of this compound.

Table 2: Key Enzymes and Regulatory Factors in Artemisinin Biosynthesis

| Name | Abbreviation | Function |

| Amorpha-4,11-diene synthase | ADS | Catalyzes the first committed step in the pathway. d-nb.info |

| Cytochrome P450 monooxygenase | CYP71AV1 | A multi-functional enzyme responsible for several oxidation steps. nih.gov |

| Artemisinic aldehyde Δ11(13) reductase | DBR2 | Involved in the formation of dihydroartemisinic aldehyde. nih.govresearchgate.net |

| Aldehyde dehydrogenase 1 | ALDH1 | Catalyzes the oxidation of dihydroartemisinic aldehyde. nih.gov |

| AP2/ERF transcription factors | - | Regulate the expression of biosynthetic genes. nih.govnih.gov |

| WRKY transcription factors | - | Modulate artemisinin accumulation. nih.gov |

Design of High-Throughput Screening Platforms for Biosynthesis Research and Pathway Modulators

High-throughput screening (HTS) platforms are essential for accelerating the discovery of both novel enzymes and small molecule modulators of biosynthetic pathways. frontiersin.org The development of HTS assays specifically tailored for this compound and its related enzymes will be a key driver of future research.

These platforms could be designed to screen large libraries of natural or synthetic compounds for their ability to enhance or inhibit the activity of the enzymes that produce or consume this compound. researchgate.net For example, yeast-based screening systems expressing key enzymes of the artemisinin pathway can be utilized to identify improved enzyme variants or potent pathway modulators. frontiersin.org The development of sensitive and rapid analytical methods, such as mass spectrometry-based assays, will be critical for enabling the high-throughput analysis required for these screens. frontiersin.org The identification of such modulators could lead to new strategies for increasing artemisinin yields in A. annua or in engineered microbial systems, and could also provide valuable tools for dissecting the regulation of the biosynthetic pathway.

Q & A

Q. How can computational modeling enhance mechanistic studies of this compound?

- Answer : Integrate multi-scale approaches:

- Molecular dynamics (MD) : Simulate epoxide stability in lipid bilayers (e.g., for antimalarial membrane interactions) .

- QSAR modeling : Correlate substituent effects with bioactivity using descriptors like logP and polar surface area .

- Docking simulations : Predict binding poses in PfCRT or other putative targets using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.